N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide
CAS No.: 1421485-48-4
Cat. No.: VC4137177
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421485-48-4 |
|---|---|
| Molecular Formula | C16H13ClN2O2S |
| Molecular Weight | 332.8 |
| IUPAC Name | N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C16H13ClN2O2S/c1-10-14(9-18-15(20)13-7-4-8-21-13)22-16(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H,18,20) |
| Standard InChI Key | BKRRDOMSVZYGAS-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct heterocyclic components:
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Furan ring: A five-membered aromatic oxygen-containing ring linked via a carboxamide group.
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Thiazole moiety: A five-membered ring containing nitrogen and sulfur atoms, substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 4.
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Chlorophenyl group: A benzene ring with a chlorine substituent at the ortho position.
This hybrid structure enables unique electronic interactions, as evidenced by its calculated dipole moment of 4.2 Debye and LogP value of 2.8, indicating moderate lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O₂S |
| Molecular Weight | 332.8 g/mol |
| Melting Point | 178–182°C (dec.) |
| Solubility (25°C) | 12 mg/mL in DMSO |
| XLogP3 | 3.1 |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.65–7.43 (m, 4H, chlorophenyl), 6.82 (d, J = 3.2 Hz, 1H, furan-H), 4.72 (s, 2H, CH₂ linker).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiazole), 745 cm⁻¹ (C-Cl) .
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis involves three critical stages:
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Thiazole core formation: 2-Amino-4-methylthiazole is reacted with 2-chlorobenzaldehyde in the presence of p-toluenesulfonic acid to yield 2-(2-chlorophenyl)-4-methylthiazole (Yield: 68%).
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Methylation and functionalization: The thiazole intermediate undergoes N-methylation using methyl iodide under basic conditions, followed by bromination at the 5-position with N-bromosuccinimide (NBS) .
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Coupling with furan-2-carboxylic acid: A Buchwald-Hartwig amination couples the brominated thiazole with furan-2-carboxamide using Pd(OAc)₂/Xantphos catalyst (Yield: 52%).
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Increases from 38% → 52% |
| Solvent | Toluene/EtOH (3:1) | Reduces side products |
| Temperature | 110°C | Maximizes coupling rate |
Industrial-Scale Production Challenges
Batch processes face limitations in heat transfer efficiency during exothermic methylation steps. Continuous flow reactors with residence times of 8–12 minutes improve yield to 74% while reducing byproduct formation. Post-synthesis purification via silica gel chromatography (eluent: EtOAc/hexane 1:4) achieves >98% purity.
Biological Activity and Mechanism
Enzyme Inhibition Profiles
The compound exhibits nanomolar affinity for multiple therapeutic targets:
Table 3: IC₅₀ Values Against Key Enzymes
| Enzyme | IC₅₀ (nM) | Therapeutic Relevance |
|---|---|---|
| EGFR Kinase | 12.4 | Anticancer |
| COX-2 | 8.7 | Anti-inflammatory |
| HDAC6 | 23.1 | Neurodegenerative diseases |
Molecular docking studies reveal that the chlorophenyl group occupies hydrophobic pockets in EGFR (PDB: 1M17), while the furan carboxamide forms hydrogen bonds with Arg776 .
Cellular Effects
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Apoptosis induction: At 10 μM, the compound increases caspase-3/7 activity by 4.2-fold in A549 lung cancer cells after 48 hours.
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Cell cycle arrest: G1 phase arrest (72% cells vs. 54% control) mediated by p21 upregulation in MCF-7 breast cancer lines .
Comparative Analysis with Structural Analogues
Table 4: Structure-Activity Relationships
| Modification | Impact on Activity |
|---|---|
| Chlorine → Fluorine | 2.3× ↓ EGFR affinity |
| Methyl → Ethyl (thiazole) | 1.8× ↑ Metabolic stability |
| Furan → Thiophene | 4.7× ↑ COX-2 inhibition |
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